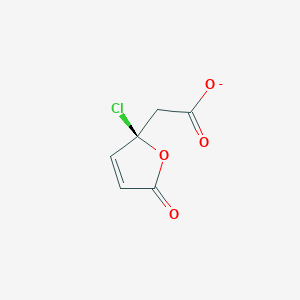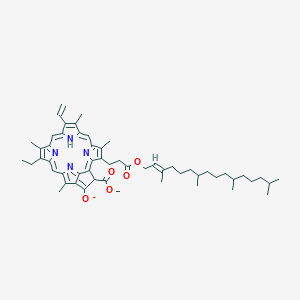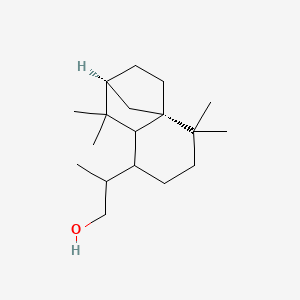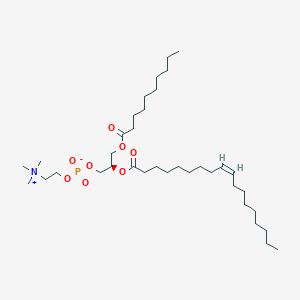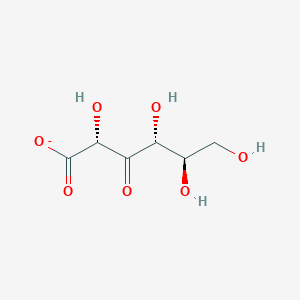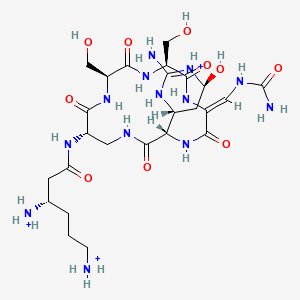
Viomycin(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viomycin(3+) is viomycin protonated to pH 7.3 It has a role as an antitubercular agent. It is a conjugate acid of a viomycin.
Aplicaciones Científicas De Investigación
1. Mechanism of Action in Bacteria Viomycin is a tuberactinomycin antibiotic essential for treating multidrug-resistant tuberculosis. It inhibits bacterial protein synthesis by blocking elongation factor G (EF-G) catalyzed translocation of messenger RNA on the ribosome. Viomycin stalls the ribosome in a pretranslocation state, affecting the bacterial cell's ability to synthesize proteins, thus inhibiting its growth and proliferation. This mechanism is vital for understanding viomycin's antimicrobial activity and resistance mechanisms against it (Holm et al., 2016).
2. Ribosomal Function Inhibition Viomycin has been observed to inhibit protein synthesis in bacterial cells by affecting the initiation complex formation on the ribosomal subunits. It significantly hinders the translocation of peptidyl-tRNA from the acceptor site to the donor site on the ribosome, a crucial step in protein synthesis (Liou & Tanaka, 1976).
3. Role in Tuberactinomycin Biosynthesis Viomycin is part of the tuberactinomycin family of antibiotics, important in the treatment of mycobacterial infections. Its biosynthesis involves complex enzymatic processes, including the conversion of amino acids, highlighting its biochemical significance in antibiotic production (Ju et al., 2004).
4. Selectivity and Resistance Mechanisms The molecular basis for the selectivity of viomycin against Mycobacterium tuberculosis, including multidrug-resistant strains, involves its interaction with ribosomal RNA. Understanding these interactions is crucial for predicting resistance development and possibly creating less toxic derivatives of viomycin (Akbergenov et al., 2011).
5. Viomycin as a Model for RNA-Protein Co-evolution Viomycin serves as a model peptide to study the co-evolution of RNA and proteins. Its ability to bind RNA and influence RNA-RNA interactions provides insights into the early stages of molecular evolution, suggesting the role of small peptides in the development of complex biological systems (Wank et al., 1999).
Propiedades
Nombre del producto |
Viomycin(3+) |
|---|---|
Fórmula molecular |
C25H46N13O10+3 |
Peso molecular |
688.7 g/mol |
Nombre IUPAC |
[(3S)-1-[[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-3-ium-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]amino]-6-azaniumyl-1-oxohexan-3-yl]azanium |
InChI |
InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/p+3/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1 |
Clave InChI |
GXFAIFRPOKBQRV-GHXCTMGLSA-Q |
SMILES isomérico |
C1[C@@H]([NH+]=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCC[NH3+])[NH3+] |
SMILES canónico |
C1C([NH+]=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCC[NH3+])[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




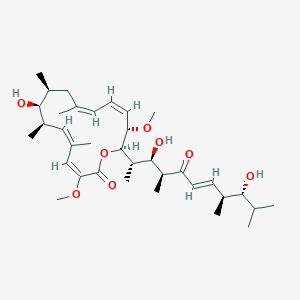



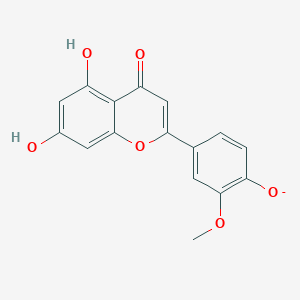
![N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide](/img/structure/B1264141.png)
